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Compound of Interest

Compound Name: 3-Bromo-1-butene

Cat. No.: B1616935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-1-butene, a key intermediate in organic synthesis. The document presents a detailed

analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. This guide is intended to serve as a valuable resource for researchers and professionals

involved in drug development and other scientific endeavors requiring precise molecular

characterization.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of 3-Bromo-1-butene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

5.85 ddd 17.2, 10.4, 6.8 H-2

5.30 d 17.2 H-1a (trans)

5.15 d 10.4 H-1b (cis)

4.65 q 6.8 H-3

1.75 d 6.8 H-4

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment

138.5 C-2

117.5 C-1

52.0 C-3

25.5 C-4

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3080 Medium =C-H Stretch

2980, 2940 Medium C-H Stretch (sp³)

1640 Strong C=C Stretch

1440 Medium C-H Bend (CH₂)

1260 Strong C-H Wag (CH₂)

990, 920 Strong =C-H Bend (out-of-plane)

650 Strong C-Br Stretch

Mass Spectrometry (MS)
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

134/136 25
[M]⁺ (Molecular Ion, Br

isotopes)

55 100 [C₄H₇]⁺ (Base Peak)

79/81 15 [Br]⁺

41 80 [C₃H₅]⁺

39 60 [C₃H₃]⁺

27 50 [C₂H₃]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are designed to ensure reproducibility and accuracy of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe is recommended for both ¹H and ¹³C NMR analysis.

Sample Preparation:

Dissolve approximately 5-10 mg of 3-Bromo-1-butene in 0.5-0.7 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 10-12 ppm.
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Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or higher, depending on sample concentration.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the signals in the ¹H NMR spectrum.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable

sampling accessory (e.g., attenuated total reflectance (ATR) or salt plates).
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Sample Preparation (ATR Method):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Place a single drop of neat 3-Bromo-1-butene directly onto the center of the ATR crystal.

Acquire the spectrum.

Sample Preparation (Salt Plate Method):

Place one drop of neat 3-Bromo-1-butene onto a clean, dry salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top to create a thin liquid film.

Mount the plates in the spectrometer's sample holder.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty spectrometer should be recorded prior to

sample analysis.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for

sample introduction and separation. An electron ionization (EI) source is commonly used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1616935?utm_src=pdf-body
https://www.benchchem.com/product/b1616935?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1616935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GC-MS Parameters:

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate

of 10 °C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Ion Source: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 20-200.

Sample Preparation:

Prepare a dilute solution of 3-Bromo-1-butene (approximately 100 ppm) in a volatile organic

solvent such as dichloromethane or hexane.

Inject 1 µL of the solution into the GC-MS system.

Data Processing:

The mass spectrum corresponding to the chromatographic peak of 3-Bromo-1-butene is

extracted.

Identify the molecular ion peaks, considering the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in

an approximate 1:1 ratio).

Identify the base peak and other significant fragment ions.

Propose fragmentation pathways to explain the observed ions.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the spectroscopic characterization of

3-Bromo-1-butene, detailing how each analytical technique contributes to the elucidation of its

molecular structure.
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Caption: Workflow of spectroscopic analysis for 3-Bromo-1-butene.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-1-butene: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1616935#spectroscopic-data-of-3-bromo-1-butene-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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